

An In-depth Technical Guide to the Chemical Properties of Chloromethyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloromethyl acetate*

Cat. No.: *B052281*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl acetate (CAS No. 625-56-9) is a reactive and versatile organic compound that serves as a key intermediate in a multitude of synthetic processes within the pharmaceutical, agrochemical, and fine chemical industries.^[1] Its bifunctional nature, possessing both an ester and a reactive chloromethyl group, makes it a valuable reagent for various chemical transformations, most notably in chloromethylation reactions and as a building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core chemical and physical properties of **chloromethyl acetate**, detailed experimental protocols, and an exploration of its known biological activities. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Physicochemical Properties

Chloromethyl acetate is a colorless to pale yellow liquid with a characteristic pungent odor.^[2] Its fundamental physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Chloromethyl Acetate

Property	Value	Reference(s)
Molecular Formula	$C_3H_5ClO_2$	[3]
Molecular Weight	108.52 g/mol	[3]
CAS Number	625-56-9	[4]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	122.85 °C at 760 mmHg	[2]
Density	1.194 g/cm ³ at 20 °C	[2]
Solubility	Soluble in chloroform, DMSO, ethyl acetate. Limited solubility in water.	[2]
LogP	0.538	[5]

Table 2: Spectroscopic Data of Chloromethyl Acetate and Related Compounds

Note: High-resolution spectral data for **chloromethyl acetate** is not readily available in the public domain. The data for the closely related compound, methyl chloroacetate (CAS 96-34-4), is provided for reference.

Spectroscopy	Methyl Chloroacetate (CAS 96-34-4) Data	Reference(s)
¹ H NMR (300 MHz, CDCl ₃)	δ 4.08 (s, 2H, -CH ₂ Cl), 3.80 (s, 3H, -OCH ₃)	[6]
¹³ C NMR	Data not readily available for chloromethyl acetate. For methyl chloroacetate: δ 167.5 (C=O), 53.0 (-OCH ₃), 40.8 (-CH ₂ Cl)	[7]
IR (liquid film)	For methyl chloroacetate: C=O stretch: ~1750-1735 cm ⁻¹ , C-O stretch: ~1250-1230 cm ⁻¹ , C-Cl stretch: ~680 cm ⁻¹	[8]
Mass Spectrometry (GC-MS)	For chloromethyl acetate: Top Peak (m/z): 43, 2nd Highest: 49, 3rd Highest: 44	[3]

Reactivity and Applications

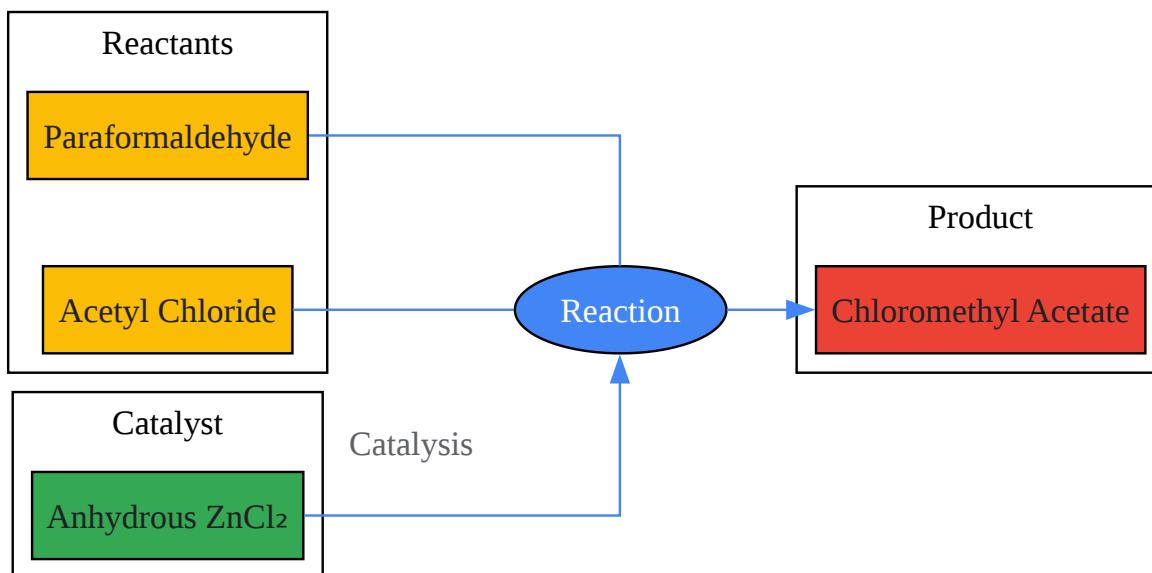
Chloromethyl acetate is a highly reactive compound primarily utilized as a chloromethylating agent and an intermediate in organic synthesis.

3.1. Chloromethylation of Aromatic Compounds:

Chloromethyl acetate is employed in the chloromethylation of aromatic rings, a reaction of significant industrial importance for the synthesis of various intermediates. The chloromethyl group can be readily converted into other functional groups such as hydroxymethyl, cyanomethyl, and formyl groups.

3.2. Synthesis of Ganciclovir:

A notable application of **chloromethyl acetate** is in the synthesis of the antiviral drug Ganciclovir. It serves as a key reagent in the construction of the acyclic side chain of the molecule.


Experimental Protocols

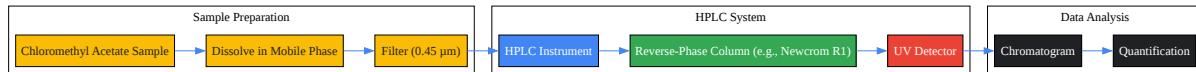
Synthesis of Chloromethyl Acetate

A common laboratory-scale synthesis of **chloromethyl acetate** involves the reaction of acetyl chloride with paraformaldehyde using a catalytic amount of anhydrous zinc chloride.

Experimental Procedure:

- To a stirred mixture of paraformaldehyde (1.0 eq) and anhydrous zinc chloride (catalytic amount) in a suitable solvent (e.g., dichloromethane), acetyl chloride (1.0 eq) is added dropwise at 0 °C under an inert atmosphere.
- The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
- The reaction is then gently heated to reflux for several hours until completion, monitored by TLC or GC.
- Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield crude **chloromethyl acetate**, which can be purified by distillation.

[Click to download full resolution via product page](#)


Synthesis of Chloromethyl Acetate.

HPLC Analysis of Chloromethyl Acetate

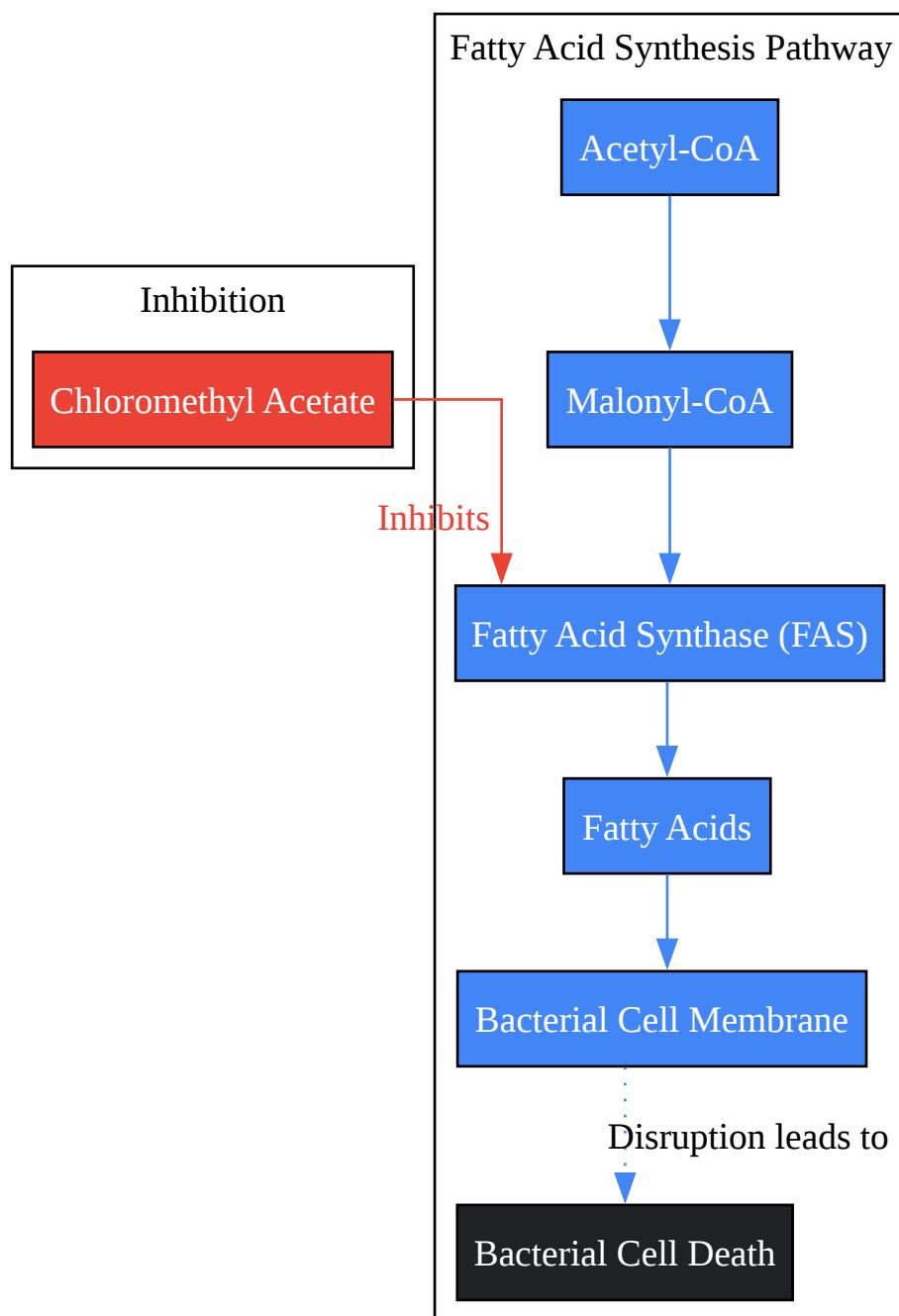
A general reverse-phase HPLC method can be employed for the analysis of **chloromethyl acetate**.^{[5][9]}

Methodology:

- Column: A reverse-phase column, such as a Newcrom R1, is suitable for this analysis.^{[5][9]}
- Mobile Phase: A mixture of acetonitrile (MeCN) and water is used as the mobile phase.^{[5][9]} Phosphoric acid can be added to control the pH. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.^{[5][9]}
- Detection: UV detection is typically used. The specific wavelength should be optimized for maximum sensitivity.
- Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

[Click to download full resolution via product page](#)

Workflow for HPLC Analysis.

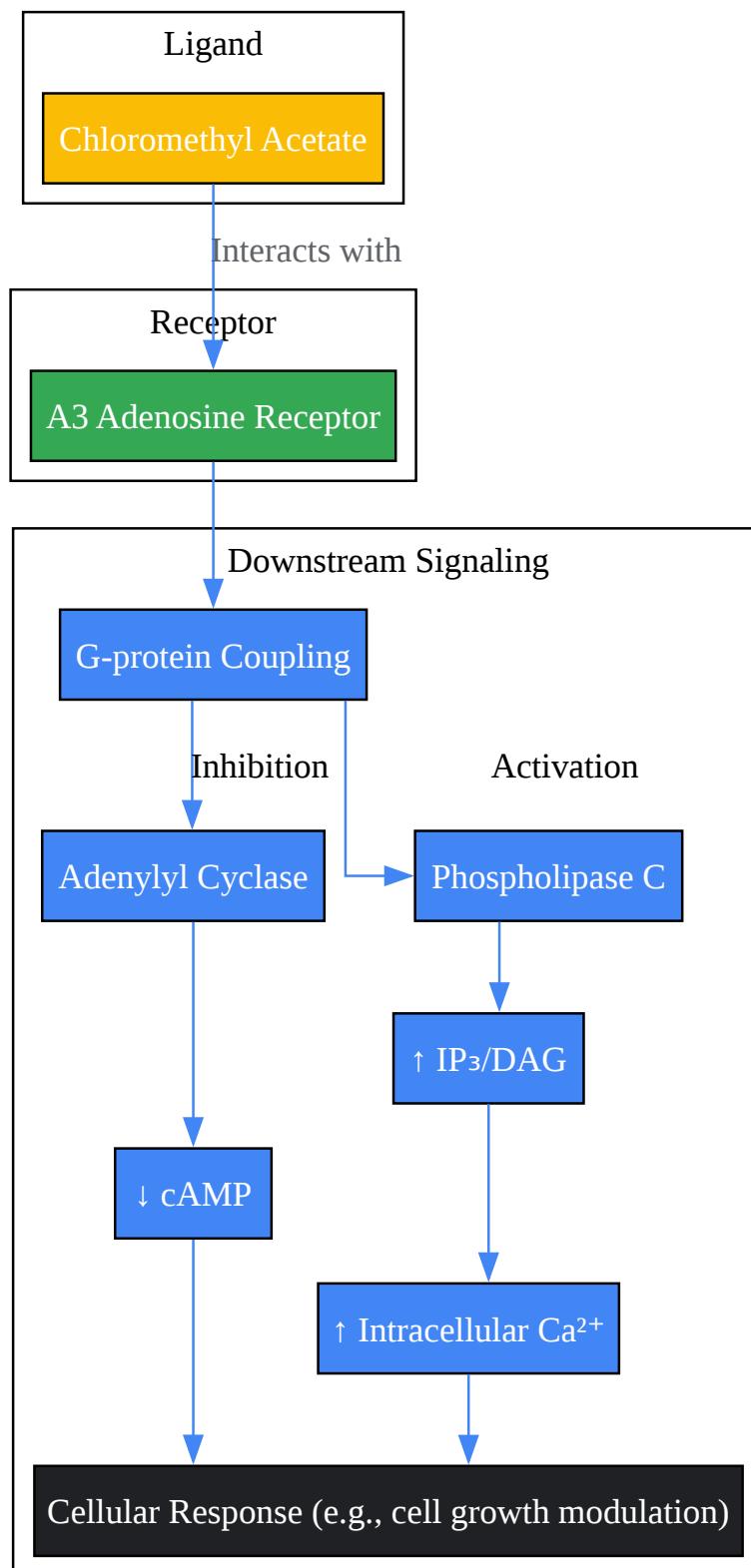

Biological Activity and Signaling Pathways

Chloromethyl acetate has been reported to exhibit antibacterial properties through the inhibition of fatty acid synthesis.^[10] While the precise mechanism for **chloromethyl acetate** is not extensively detailed in the literature, it is proposed to act as an inhibitor of key enzymes in

the fatty acid biosynthesis pathway, such as fatty acid synthase (FAS). Additionally, some reports suggest an inhibitory effect on adenosine receptors.[11][12]

5.1. Inhibition of Fatty Acid Synthesis:

The inhibition of fatty acid synthesis is a critical mechanism for the antibacterial activity of certain compounds. By targeting enzymes like FAS, these inhibitors disrupt the production of essential fatty acids required for bacterial cell membrane integrity and other vital cellular functions, ultimately leading to bacterial cell death.


[Click to download full resolution via product page](#)

Proposed Inhibition of Fatty Acid Synthesis.

5.2. Interaction with Adenosine Receptors:

There is some evidence to suggest that **chloromethyl acetate** may interact with adenosine receptors, specifically the A3 adenosine receptor.[11][12] Activation of the A3 adenosine

receptor can trigger various downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of intracellular calcium levels, which can influence cell growth and other physiological processes.[11][13][14]

[Click to download full resolution via product page](#)

Potential Interaction with A3 Adenosine Receptor Signaling.

Safety and Handling

Chloromethyl acetate is a hazardous substance and must be handled with appropriate safety precautions. It is classified as toxic if swallowed and causes serious eye damage.^[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

Chloromethyl acetate is a valuable and reactive chemical intermediate with significant applications in organic synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and professionals working with this important compound. Further research into its precise biological mechanisms of action will likely uncover new therapeutic and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chloromethyl acetate | 625-56-9 [chemicalbook.com]
- 2. svrkgdc.ac.in [svrkgdc.ac.in]
- 3. Chloromethyl acetate | C3H5ClO2 | CID 69366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methanol, chloro-, acetate [webbook.nist.gov]
- 5. Chloromethyl acetate | SIELC Technologies [sielc.com]
- 6. Methyl chloroacetate(96-34-4) 1H NMR [m.chemicalbook.com]
- 7. Methyl chloroacetate(96-34-4) 13C NMR spectrum [chemicalbook.com]
- 8. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate

image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Separation of Chloromethyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the A3 adenosine receptor affects cell cycle progression and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Chloromethyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052281#chloromethyl-acetate-chemical-properties\]](https://www.benchchem.com/product/b052281#chloromethyl-acetate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com